(4-Methylcyclohexyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylcyclohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYCOOLMANTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482336 | |
| Record name | (4-Methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-60-7 | |
| Record name | (4-Methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylcyclohexyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methylcyclohexyl Benzene and Its Derivatives
Direct Synthetic Approaches to (4-Methylcyclohexyl)benzene
Direct methods for synthesizing this compound primarily involve the formation of the bond between the benzene (B151609) and the methylcyclohexyl moieties through classical organic reactions.
The Friedel-Crafts reaction is a cornerstone of organic chemistry for forging carbon-carbon bonds to an aromatic ring. libretexts.org This electrophilic aromatic substitution is typically carried out by reacting an aromatic compound with an alkyl halide or alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The reaction proceeds through the generation of a carbocation electrophile which then attacks the benzene ring. libretexts.orgmt.com
A specific application of this methodology is the alkylation of benzene with 4-methylcyclohexanol (B52717) using sulfuric acid as the catalyst. lookchem.com The yield and composition of the resulting products are significantly influenced by the reaction conditions and the extent of intramolecular hydride transfers. lookchem.com In a related industrial process, the acid-catalyzed reaction of benzene with ethylene (B1197577) is used to produce ethylbenzene, highlighting the scalability of this chemical approach. mt.com
The versatility of Friedel-Crafts alkylation extends to the synthesis of more complex derivatives. For instance, compounds like 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene (B1593653) are synthesized by reacting a cyclohexene (B86901) precursor with a suitable electrophile, again in the presence of a Lewis acid catalyst, to introduce the cyclohexyl group onto the benzene ring. smolecule.com
| Reactants | Catalyst | Product | Reference |
| Benzene, 4-Methylcyclohexanol | H₂SO₄ | This compound | lookchem.com |
| Benzene, Alkyl Halide (RCl) | AlCl₃ | Alkylbenzene | libretexts.org |
| Benzene, Ethylene | Acid Catalyst | Ethylbenzene | mt.com |
| Cyclohexene derivative, Fluorobenzene | AlCl₃ | 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene | smolecule.com |
This table summarizes various Friedel-Crafts alkylation reactions and related benzene functionalizations.
A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangement, especially when using primary alkyl halides, which can lead to a mixture of products. libretexts.org Furthermore, the reaction does not proceed on aromatic rings substituted with strongly electron-withdrawing groups. libretexts.org
An alternative route to this compound involves the catalytic hydrogenation of an aromatic precursor, such as 4-methylbiphenyl. This method selectively reduces one of the aromatic rings to a cyclohexane (B81311) ring while leaving the other intact. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.
Various platinum group metals are effective hydrogenation catalysts. iitm.ac.in Rhodium on carbon (Rh/C) and Ruthenium on carbon (Ru/C) are particularly effective for the hydrogenation of arenes to their corresponding cyclohexyl compounds under mild to moderate hydrogen pressures. researchgate.net These catalysts are often reusable without a significant loss of activity. researchgate.net Palladium is another commonly used metal, often supported on materials like alumina (B75360) or carbon. researchgate.netgoogle.com For example, the hydrogenation of biphenyl (B1667301) using a hydrogen storage alloy catalyst can selectively produce phenylcyclohexane. lookchem.com
The conditions for these reactions, such as temperature and pressure, are critical. For instance, the hydroalkylation of benzene to form cyclohexylbenzene (B7769038) is performed at temperatures between 50°C and 350°C and pressures from 100 to 7000 kPa. google.com
| Catalyst | Substrate Type | Product Type | Reference |
| Rh/C | Arenes | Cyclohexyl compounds | researchgate.net |
| Ru/C | Arenes | Cyclohexyl compounds | researchgate.net |
| Pd/C | Aromatic dicarboxylic acids | Cyclohexane dicarboxylic acids | researchgate.net |
| MmNi₃.₅Co₀.₇Al₀.₈H₄ | Biphenyl | Phenylcyclohexane | lookchem.com |
| Pd on MCM-22 | Benzene | Cyclohexylbenzene | google.com |
This table presents various catalysts used for the hydrogenation of aromatic precursors.
Friedel-Crafts Alkylation and Related Benzene Functionalization Reactions
Stereoselective Synthesis of this compound Isomers
The 4-methylcyclohexyl group in this compound contains two stereocenters, leading to the possibility of different stereoisomers (cis/trans diastereomers and enantiomers). The synthesis of a specific isomer requires stereoselective methods.
Diastereoselective synthesis aims to preferentially produce one diastereomer over others. In the context of substituted cyclohexanes, this often involves controlling the facial selectivity of a reaction on a prochiral precursor. Diastereoselective hydrogenations are a key strategy for achieving this. For example, the hydrogenation of certain aromatic systems, like naphthalene, can be rendered diastereoselective by using phase transfer catalysis conditions with a rhodium precatalyst. scholaris.ca This approach demonstrates that the addition of hydrogen across a double bond can be influenced by the existing stereochemistry within the molecule or by the catalytic system employed. scholaris.ca
Enantioselective synthesis is employed to produce a specific enantiomer, a critical task in many areas of chemical science. This can be achieved using either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. mlsu.ac.in After the desired transformation, the auxiliary is removed. An example of this principle, though not for the direct synthesis of this compound, is the stereoselective synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate, where a commercially available chiral sulfinate acts as the stereodirecting group, leading to the product as a single diastereoisomer with high enantiocontrol. mdpi.comresearchgate.net
Alternatively, chiral catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. mlsu.ac.in For example, asymmetric hydrogenation using a rhodium catalyst complexed with a chiral ligand like BINAP has been explored for the synthesis of enantioenriched products. scholaris.ca Modern methods also include rhodium-catalyzed enantioselective C-H activation, which can install chirality on benzene-based structures. researchgate.net
Controlling the relative stereochemistry of the substituents on the cyclohexane ring—producing either the cis or trans isomer—is a common challenge in organic synthesis. The synthesis of trans-4-methylcyclohexylamine, a key intermediate for various compounds, provides a relevant case study. The reduction of 4-methylcyclohexanone (B47639) oxime with sodium in ethanol (B145695) typically yields a mixture of trans and cis amines, with the trans isomer being the major product. google.com However, this process still produces a significant amount of the undesired cis isomer (typically 8-10%). google.com
The separation of these isomers is often necessary to obtain a pure compound. Methods like fractional crystallization of salts (e.g., the hydrochloride salt) or column chromatography can be employed to isolate the desired isomer. google.comumt.edu For example, recrystallization of trans-4-methylcyclohexylamine HCl can significantly reduce the content of the cis isomer. google.com Similarly, the cis and trans isomers of 4-t-butyl-1-methylcyclohexanol can be separated by column chromatography. umt.edu The stereochemical outcome of such reductions and subsequent separations is crucial for the synthesis of isomerically pure final products. google.comumt.edu
| Precursor | Reduction Method | Isomer Ratio (trans:cis) | Reference |
| 4-Methylcyclohexanone oxime | Sodium in ethanol | ~90:10 | google.com |
| 4-t-Butyl-1-methylcyclohexyl chlorides | Cr(II)-(en) in DMF | Varies with starting isomer | umt.edu |
This table shows examples of reactions where the control and analysis of cis/trans stereochemistry on a methyl-substituted cyclohexane ring are critical.
Enantioselective Synthesis via Chiral Auxiliaries or Catalysis
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound allows for the fine-tuning of its physical and chemical properties. This is achieved by introducing functional groups to either the benzene ring or the cyclohexyl moiety.
Strategies for Functionalizing the Benzene Moiety
The benzene ring of this compound is amenable to various electrophilic aromatic substitution reactions. These reactions introduce a range of functional groups, thereby altering the electronic properties and reactivity of the molecule. Common functionalization strategies include:
Nitration: The introduction of a nitro group (-NO2) onto the benzene ring is typically achieved using a mixture of nitric acid and sulfuric acid.
Halogenation: Halogens such as chlorine and bromine can be introduced onto the aromatic ring using appropriate halogenating agents and a Lewis acid catalyst.
Sulfonation: The attachment of a sulfonic acid group (-SO3H) is accomplished by treating the compound with fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, to the benzene ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
These electrophilic substitution reactions are fundamental in creating a diverse array of precursors for more complex derivatives.
Methodologies for Modifying the Cyclohexyl Ring
Modification of the cyclohexyl ring offers another avenue for creating structural diversity. These modifications can influence the steric bulk and conformational flexibility of the molecule. Key methodologies include:
Oxidation: The cyclohexyl ring can be oxidized to introduce ketone or alcohol functionalities. Reagents like potassium permanganate (B83412) or chromium trioxide are often employed for this purpose.
Halogenation: Free radical halogenation can introduce halogen atoms onto the cyclohexyl ring, providing a handle for further nucleophilic substitution reactions.
Dehydrogenation: Under certain catalytic conditions, the cyclohexyl ring can be dehydrogenated to form a biphenyl system.
It is also possible to synthesize derivatives with substituents already present on the cyclohexyl ring prior to its attachment to the benzene moiety. For example, using a substituted cyclohexanol (B46403) or cyclohexene in the initial synthesis can lead to derivatives with functionalities such as hydroxyl or alkyl groups on the cyclohexane ring. google.comgoogle.com
Advanced Coupling Reactions for Aryl-Cyclohexyl Bond Formation
Beyond traditional methods, modern organic synthesis employs advanced coupling reactions to form the crucial aryl-cyclohexyl bond with high efficiency and selectivity. These methods often utilize transition metal catalysts. The Ullmann condensation, a classic copper-catalyzed reaction, has been a cornerstone for forming aryl-oxygen bonds and can be adapted for aryl-carbon bond formation under specific conditions. mdpi.com More contemporary methods, such as Suzuki and Stille cross-coupling reactions, which are discussed in the following sections, have largely superseded these older techniques due to their milder reaction conditions and broader functional group tolerance. msu.edunih.gov
Organometallic Chemistry in this compound Synthesis
Organometallic chemistry plays a pivotal role in the synthesis of this compound and its derivatives, offering powerful tools for the formation of carbon-carbon bonds.
Application of Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. ethz.chacs.org Reactions like the Suzuki, Stille, and Negishi couplings allow for the precise formation of the aryl-cyclohexyl bond. msu.edu
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a cyclohexylboronic acid) with an aryl halide in the presence of a palladium catalyst and a base. msu.edu
Stille Coupling: This method utilizes an organotin reagent (e.g., a cyclohexylstannane) coupled with an aryl halide, catalyzed by palladium. nih.gov
Negishi Coupling: In this reaction, an organozinc reagent (e.g., a cyclohexylzinc halide) is coupled with an aryl halide using a palladium or nickel catalyst. msu.edu
These reactions are highly valued for their functional group tolerance and the ability to create complex molecules with high yields. The choice of ligands for the palladium catalyst is crucial for the success of these reactions, influencing their efficiency and selectivity. nih.gov
Below is a table summarizing some palladium-catalyzed coupling reactions:
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |
| Suzuki | R-B(OH)₂ | Ar-X | Pd(0) |
| Stille | R-Sn(Alkyl)₃ | Ar-X | Pd(0) |
| Negishi | R-Zn-X | Ar-X | Pd(0) or Ni(0) |
| Hiyama | R-SiR'₃ | Ar-X | Pd(0) |
| Kumada | R-Mg-X | Ar-X | Pd(0) or Ni(0) |
R represents the cyclohexyl group, and Ar-X represents the aryl halide.
Use of Organometallic Reagents for C-C Bond Formation
Organometallic reagents are fundamental to the construction of the carbon-carbon bond between the cyclohexyl and benzene moieties. diva-portal.org Grignard reagents (organomagnesium halides) and organolithium compounds are commonly used nucleophiles in these synthetic strategies. mmcmodinagar.ac.indtu.dk
For instance, a common synthetic route involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) with a suitable benzene-containing electrophile. Alternatively, an aryl Grignard reagent can react with a cyclohexyl halide. mmcmodinagar.ac.indtu.dk The high reactivity of these organometallic reagents necessitates careful control of reaction conditions, such as the use of anhydrous solvents and inert atmospheres, to prevent unwanted side reactions. mmcmodinagar.ac.in
The choice of the specific organometallic reagent and reaction conditions can be tailored to achieve the desired product with high selectivity. The development of new organometallic reagents and catalytic systems continues to expand the toolkit available to synthetic chemists for the construction of this compound and its derivatives. diva-portal.org
Chemical Reactivity and Mechanistic Studies of 4 Methylcyclohexyl Benzene
Investigation of Reaction Pathways Involving the Cyclohexyl Ring
The saturated nature of the methylcyclohexyl group dictates its reactivity, which primarily involves the cleavage of C-H or C-C bonds, often under catalytic or high-energy conditions.
The cyclohexyl ring in (4-Methylcyclohexyl)benzene can undergo ring opening and rearrangement reactions, typically catalyzed by solid acids or metals. During hydrocracking processes over catalysts like tungsten phosphide, the cyclohexyl ring can be opened. For instance, the hydrocracking of 1-methyl-4-(3-methylcyclohexyl)-benzene has been observed to produce cyclopentylphenylmethane, indicating a ring contraction and opening mechanism.
Carbocation-mediated rearrangements are also a key feature of its chemistry. In acid-catalyzed reactions, if a carbocation is formed on the cyclohexyl ring, it can rearrange to a more stable intermediate. For example, during the alkylation of hydroquinone (B1673460) with 2-methylcyclohexanol, the reaction proceeds through the formation of a secondary carbocation which then rearranges to the more stable tertiary 1-methylcyclohexyl carbocation before substitution occurs. This tendency for rearrangement highlights the electronic dynamics within the cycloalkane ring under acidic conditions.
Mechanistic studies on the oxidation of methylcyclohexane (B89554), a related parent cycloalkane, show that the ring opening of methylcyclohexyl radicals is a crucial pathway in its combustion chemistry. cornell.edu These radical-initiated ring-opening reactions proceed via β-scission to yield unsaturated acyclic hydrocarbons.
Hydrogen abstraction from the cyclohexyl ring is a primary step in its functionalization, leading to dehydrogenation or the introduction of other groups. The dehydrogenation of this compound or its analogs, such as (methylcyclohexyl)toluene, is a significant reaction that converts the cycloalkane into an aromatic ring, yielding substituted biphenyl (B1667301) compounds. google.com This process is typically performed at high temperatures in the presence of a dehydrogenation catalyst. google.com
Radical-initiated hydrogen abstraction is another important pathway. In studies involving (4-methylcyclohexyl)methanol (B126014) (MCHM), hydroxyl radicals (HO•) have been shown to abstract hydrogen atoms from the cyclohexane (B81311) ring, initiating its degradation. ebi.ac.ukresearchgate.net
Table 1: Catalyst Systems for Dehydrogenation and Related Reactions
| Catalyst System | Reactants | Reaction Type | Temperature | Key Findings | Reference(s) |
| Bifunctional molecular sieve (Hydrogenation component + Solid acid) | Toluene (B28343), Hydrogen | Hydroalkylation / Dehydrogenation | High Temperature | Produces (methylcyclohexyl)toluenes, which are then dehydrogenated to dimethyl biphenyls. | google.com |
| Aluminum-exchanged montmorillonite (B579905) (Al-mont) + Pd/Hydrotalcite (Pd/HT) | n-heptane, Benzene (B151609) | Dehydrogenative Coupling | 150 °C | Achieved up to 21% benzene conversion and 84% selectivity for the alkylbenzene product via inter-particle hydrogen transfer. | nih.govacs.org |
| Bulk Tungsten Phosphide (WP) | 4,6-dimethyldibenzothiophene and its hydrogenated intermediates | Dehydrogenation / Hydrocracking | N/A | WP possesses high hydrogenation/dehydrogenation activity. |
Ring Opening and Rearrangement Mechanisms
Reactivity of the Benzene Moiety in this compound
The benzene ring's aromaticity makes it susceptible to substitution reactions rather than addition, preserving the stable π-electron system.
The (4-methylcyclohexyl) group is an alkyl substituent on the benzene ring. As an electron-donating group, it activates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho and para positions. chemistry.coach Since the para position is already occupied by the methylcyclohexyl group, substitution is expected to occur primarily at the two equivalent ortho positions.
Typical EAS reactions that this compound can undergo include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. chemistry.coach
Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. chemistry.coach
Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst adds an alkyl or acyl group to the ring, respectively. chemistry.coach
For example, the related compound 2-(4-Methylcyclohexyl)aniline can be nitrated, demonstrating the susceptibility of the substituted benzene ring to electrophilic attack. evitachem.com
While electrophilic substitution is the dominant reaction type for the benzene ring, it can also undergo radical reactions. Studies on the degradation of related aromatic compounds using advanced oxidation processes have shown that hydroxyl radicals can attack the benzene ring. researchgate.net This typically involves an initial addition of the radical to the aromatic π-system, forming a hydroxycyclohexadienyl radical. researchgate.net This intermediate can then undergo further reactions.
The benzene moiety can also be functionalized through radical cross-coupling reactions. While not demonstrated directly on this compound, general methodologies exist for the coupling of alkyl radicals to aromatic systems, suggesting that such transformations are synthetically accessible. acs.org
Electrophilic Aromatic Substitution Patterns
This compound as a Synthetic Intermediate
The dual reactivity of this compound and the chemical utility of its constituent parts make it and its derivatives valuable intermediates in organic synthesis. lookchem.com
The dehydrogenation of (methylcyclohexyl)toluene, a close analog, to form a mixture of dimethyl-substituted biphenyl isomers is a key industrial process. google.com These biphenyls are precursors to biphenyl dicarboxylic acids, which are used in the manufacture of high-performance polyesters and plasticizers. google.com
The 4-methylcyclohexyl moiety itself is a structural component in various functional molecules. For instance, trans-4-methylcyclohexyl isocyanate, which is prepared from trans-4-methylcyclohexylamine, is a crucial intermediate in the synthesis of Glimepiride, an oral antidiabetic drug. google.com This highlights the importance of the substituted cyclohexane ring as a building block in the pharmaceutical industry. ontosight.ai Furthermore, compounds containing the this compound framework have potential applications in materials science and the development of specialty chemicals. cymitquimica.com
Derivatization for Advanced Organic Synthesis
The unique structure of this compound allows for its derivatization into a variety of functionalized molecules, which are valuable intermediates in the synthesis of more complex chemical entities. These derivatization reactions can target either the aromatic ring or the cyclohexyl moiety, leading to a diverse array of products.
One common strategy for derivatization involves electrophilic aromatic substitution on the benzene ring. The methylcyclohexyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the substituent. This allows for the introduction of various functional groups such as nitro, halo, and acyl groups. For instance, nitration of related alkylbenzenes can be achieved using standard nitrating agents, and the resulting nitro-derivatives can be further transformed, for example, by reduction to amines.
The cyclohexyl part of the molecule can also be functionalized. Oxidation reactions can convert the C-H bonds on the cyclohexane ring into more reactive functional groups. For example, oxidation can lead to the formation of ketones or carboxylic acids, although this often requires harsh conditions and may lead to a mixture of products due to the presence of multiple reactive sites.
Furthermore, the (4-methylcyclohexyl) group can be incorporated into more complex molecular architectures. For example, it has been used as a substituent in the synthesis of novel liquid crystal polymers. In one study, 4-methylcyclohexanol (B52717) was used as a starting material to synthesize a monomer, 4-methylcyclohexyl 4-(allyloxy)benzoate, which was then polymerized. rsc.org This demonstrates the utility of the (4-methylcyclohexyl) moiety in materials science.
The following table summarizes some of the derivatization reactions involving the this compound scaffold or its close analogs:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Electrophilic Aromatic Substitution (Nitration) | Nitrating agents (e.g., nitric acid) | Nitro-substituted this compound | |
| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Ketones, Carboxylic acids | |
| Hydrogenation | H2 gas with metal catalyst (e.g., Pd/C) | Saturated hydrocarbons | |
| Synthesis of Benzoate Monomer | 4-methylcyclohexanol, 4-(allyloxy)benzoic acid, DCC, DMAP | 4-methylcyclohexyl 4-(allyloxy)benzoate | rsc.org |
| Synthesis of Sulfonimidates | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate, diacetoxyiodobenzene, ammonium (B1175870) carbamate | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate | researchgate.netmdpi.com |
Utility in Multistep Synthetic Sequences
This compound and its derivatives serve as important intermediates in multistep synthetic sequences, enabling the construction of complex target molecules. The ability to selectively functionalize either the aromatic or the aliphatic part of the molecule provides strategic advantages in synthetic design.
An example of its utility is in the synthesis of substituted benzene derivatives where the order of reactions is crucial. lookchem.com For instance, if a meta-substituted product is desired, a meta-directing group must be introduced first. While the methylcyclohexyl group is ortho-, para-directing, it can be part of a synthetic strategy where other functional groups are manipulated to achieve the desired substitution pattern.
The (4-methylcyclohexyl) moiety has also been incorporated into compounds with potential biological activity. For example, N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamides have been synthesized and investigated for their therapeutic use. google.com While this is a more complex derivative, it highlights the role of the substituted cyclohexane ring in the design of new chemical entities.
In another example, the synthesis of 1-methyl-4-(3-methylcyclohexyl)benzene, a close isomer, is achieved through the alkylation of toluene with 3-methylcyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This type of Friedel-Crafts alkylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds with aromatic rings.
The table below illustrates the application of this compound and related structures in multistep synthesis:
| Target Molecule/Class | Synthetic Strategy | Key Intermediate | Reference |
| Substituted Benzenes | Sequential electrophilic aromatic substitution and functional group interconversion | This compound derivatives | lookchem.com |
| Therapeutic Compounds | Synthesis of sulfonamides | N-(4-hydroxy-4-methyl-cyclohexyl) derivatives | google.com |
| Alkylbenzenes | Friedel-Crafts alkylation | Toluene and a cyclohexyl halide |
Kinetic and Mechanistic Studies of this compound Transformations
The study of reaction kinetics and mechanisms provides a deeper understanding of the transformations involving this compound. Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes.
A significant area of mechanistic investigation is the hydrogenation of toluene to methylcyclohexane, a reaction for which this compound is an intermediate. Detailed studies on platinum catalysts have elucidated the reaction pathway. escholarship.orgchemrxiv.org The process involves the sequential addition of hydrogen atoms to the benzene ring. Intermediates such as 1-methylcyclohexene and 4-methylcyclohexene (B165706) are formed, which are then further hydrogenated to the final product, methylcyclohexane. escholarship.org
Kinetic studies have shown that at lower temperatures, the rate-limiting step is primarily the addition of the second hydrogen atom to the toluene molecule. escholarship.org At higher temperatures, the hydrogenation of the methylcyclohexene intermediates becomes rate-limiting. escholarship.org Density functional theory (DFT) calculations have been employed to model the binding energies and geometries of the various surface intermediates on the platinum catalyst, providing a molecular-level understanding of the reaction mechanism. escholarship.org These studies reveal that methylcyclohexyl intermediates bind to ensembles of multiple platinum atoms on the catalyst surface. chemrxiv.org
Another relevant area is the dehydrogenative coupling of alkanes and benzene, which can be catalyzed by systems such as a combination of hydrotalcite-supported palladium and a solid acid. nih.govacs.org These reactions can produce alkylated benzenes, and kinetic studies indicate that hydrogen transfer between the catalytic particles can be a rate-determining step. acs.org
The oxidation of related compounds like methylcyclohexane has also been studied to understand the reaction pathways. cornell.edu These studies show that the initial steps involve the abstraction of a hydrogen atom to form a methylcyclohexyl radical, which can then undergo various reactions, including ring-opening. cornell.edu
The following table summarizes key findings from kinetic and mechanistic studies of transformations related to this compound:
| Reaction | Catalyst/Conditions | Key Mechanistic Finding | Reference |
| Toluene Hydrogenation | Pt nanoparticles | Formation of methylcyclohexene and methylcyclohexyl intermediates; rate-limiting step depends on temperature. | escholarship.orgchemrxiv.org |
| Dehydrogenative Coupling of Alkanes and Benzene | Pd/Hydrotalcite + Solid Acid | Hydrogen transfer between catalyst particles can be rate-determining. | nih.govacs.org |
| Oxidation of Methylcyclohexane | - | Formation of methylcyclohexyl radicals followed by various reaction pathways including ring-opening. | cornell.edu |
Stereochemistry and Conformational Analysis of 4 Methylcyclohexyl Benzene
Isomeric Forms of (4-Methylcyclohexyl)benzene
cis- and trans- Isomerism of the 1,4-Disubstituted Cyclohexane (B81311) Ring
The 1,4-disubstitution pattern on the cyclohexane ring of this compound leads to the existence of cis and trans diastereomers. These isomers are distinguished by the relative spatial orientation of the methyl and phenyl groups across the ring.
In the cis-isomer , both the methyl and phenyl groups are on the same side of the cyclohexane ring plane. In the most stable chair conformation, one substituent will be in an axial position while the other is in an equatorial position. libretexts.org
In the trans-isomer , the methyl and phenyl groups are on opposite sides of the ring. This arrangement allows for a chair conformation where both bulky substituents can occupy equatorial positions, which is generally the more stable configuration. iucr.orgopenstax.org
The different spatial arrangements of the substituents in the cis and trans isomers result in distinct physical properties. For instance, studies on the related compound, (4-methylcyclohexyl)methanol (B126014), have shown that the cis and trans isomers exhibit different partitioning coefficients, solubilities, and even odor profiles. walisongo.ac.idacs.orgresearchgate.netebi.ac.uk Specifically, the cis isomer of (4-methylcyclohexyl)methanol was found to be more soluble in water and less well sorbed to activated carbon than the trans isomer. walisongo.ac.idacs.orgresearchgate.net These differences are attributed to variations in their molecular shape and dipole moments. researchgate.netresearchgate.net
| Isomer | Relative Orientation of Substituents | Predicted Stability |
| cis-(4-Methylcyclohexyl)benzene | Methyl and Phenyl groups on the same side | Less stable due to one axial substituent |
| trans-(4-Methylcyclohexyl)benzene | Methyl and Phenyl groups on opposite sides | More stable due to both substituents being equatorial |
Enantiomeric Considerations and Chiral Centers
A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, neither the cis nor the trans isomer possesses a chiral center. The C1 and C4 carbons of the cyclohexane ring are each attached to two identical hydrogen atoms in the ring, and the other ring carbons also have two identical substituents (hydrogens). Therefore, this compound is an achiral molecule and does not exhibit enantiomerism.
Conformational Preferences of the Cyclohexyl Ring
Chair Conformation and Ring Flipping Dynamics
The cyclohexane ring in this compound is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. spcmc.ac.in This chair conformation is dynamic and can undergo a process called "ring flipping" or "ring inversion," where one chair form converts into an alternative chair form. masterorganicchemistry.com During this process, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com There is a significant energy barrier to this interconversion. masterorganicchemistry.com
Axial-Equatorial Preferences of the Methyl and Phenyl Groups
In substituted cyclohexanes, there is a distinct energetic preference for substituents to occupy the equatorial position rather than the axial position. masterorganicchemistry.com This preference is due to steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. spcmc.ac.in
The "A-value" is a quantitative measure of the energetic preference for a substituent to be in the equatorial position. masterorganicchemistry.com It represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| Methyl (CH₃) | ~1.70-1.97 masterorganicchemistry.comdss.go.th |
| Phenyl (C₆H₅) | ~3.0 |
For trans-(4-Methylcyclohexyl)benzene, the most stable conformation is the one where both the larger phenyl group and the methyl group are in equatorial positions. In cis-(4-Methylcyclohexyl)benzene, one group must be axial while the other is equatorial. Given that the phenyl group is bulkier than the methyl group (as indicated by its larger A-value), the conformer with the phenyl group in the equatorial position and the methyl group in the axial position is expected to be more stable. libretexts.org
Theoretical Approaches to Conformational Analysis
Computational chemistry provides powerful tools for analyzing the conformational landscape of molecules like this compound. Quantum chemistry calculations, such as those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to determine the relative energies of different conformers and predict their geometries. researchgate.net These methods can also be used to calculate properties like dipole moments, which can help explain experimental observations such as differences in solubility between isomers. researchgate.net
For example, in studies of related molecules, theoretical calculations have been used to:
Confirm the assignment of cis and trans isomers based on NMR chemical shifts. acs.org
Investigate the flattening of the cyclohexane ring from its ideal chair geometry. iucr.org
Calculate the energy differences between various conformations to predict the most stable arrangements. spcmc.ac.in
These theoretical approaches are essential for a detailed understanding of the structure-property relationships in substituted cyclohexanes. researchgate.net
Molecular Mechanics (MM) Force Field Calculations
Molecular mechanics (MM) methods are computational tools that calculate the steric energy of a molecule as a function of its nuclear coordinates, ignoring electronic motions. scielo.org.mx This approach models molecules as a collection of atoms linked by bonds with associated force constants for stretching, bending, and torsional motions, in addition to non-bonded van der Waals and electrostatic interactions. scielo.org.mx Force fields such as MM2, MM3, and MM4 are parameterized to reproduce experimental data like heats of formation and molecular geometries. libretexts.org
For this compound, MM calculations are employed to estimate the relative steric energies of its various conformers. In the case of the trans isomer, two chair conformers are possible: a diequatorial (e,e) form and a diaxial (a,a) form. For the cis isomer, ring inversion interconverts two non-identical chair forms: one with an equatorial methyl and axial phenyl group (Me-eq, Ph-ax) and another with an axial methyl and equatorial phenyl group (Me-ax, Ph-eq).
MM calculations quantify the destabilizing 1,3-diaxial interactions that arise when substituents occupy axial positions. By calculating the total steric energy for each conformer, the method can predict their relative stabilities and the equilibrium populations. For instance, the diaxial conformer of the trans isomer is expected to have a significantly higher steric energy due to the presence of both bulky groups in the sterically hindered axial positions.
Below is a conceptual table illustrating the type of output provided by Molecular Mechanics calculations for the conformers of trans-(4-Methylcyclohexyl)benzene.
| Conformer of trans-(4-Methylcyclohexyl)benzene | Substituent Positions | Calculated Relative Steric Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| Diequatorial (e,e) | Methyl: Equatorial, Phenyl: Equatorial | 0 (Reference) | Minimal steric strain |
| Diaxial (a,a) | Methyl: Axial, Phenyl: Axial | ~4.8 | 1,3-diaxial (Me-H), 1,3-diaxial (Ph-H) |
Quantum Chemical Methods for Conformer Relative Energies
Quantum chemical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), provide a more rigorous description of molecular energies by explicitly considering the electronic structure. scielo.org.mxspcmc.ac.in These methods can be used to perform geometry optimizations and calculate the relative energies of different conformers with high accuracy. spcmc.ac.inyoutube.com
For complex systems like substituted cyclohexanes, computational studies often use these methods to determine the energy difference (ΔE) or Gibbs free energy difference (ΔG) between conformers. For the parent compound, phenylcyclohexane, various theoretical levels have been used to calculate the energy difference between the conformer with the equatorial phenyl group and the one with the axial phenyl group. These calculations generally find the equatorial conformer to be more stable. youtube.com
The following table summarizes the results of such calculations for phenylcyclohexane, which serve as a benchmark for understanding the phenyl group's behavior in this compound. youtube.com
| Theoretical Method | Basis Set | Conformational Energy (kcal/mol) of Phenylcyclohexane (ΔEax-eq) |
|---|---|---|
| HF | 6-31G | 3.58 |
| B3LYP | 6-311G | 3.10 |
| MP2 | 6-31G* | 3.11 |
These quantum chemical calculations are crucial for validating experimental findings and for understanding the subtle electronic effects, such as hyperconjugation, that can influence conformational preferences alongside steric effects.
Influence of Substituents on Cyclohexyl Ring Conformation
The conformational equilibrium of a substituted cyclohexane is primarily governed by the tendency of substituents to occupy the less sterically hindered equatorial position to avoid destabilizing 1,3-diaxial interactions. The energetic preference for the equatorial position over the axial one is quantified by the conformational free energy difference, known as the A-value. youtube.com A larger A-value signifies a bulkier substituent with a stronger preference for the equatorial position. youtube.com For the substituents in this compound, the established A-values are approximately 1.8 kcal/mol for the methyl group and 3.0 kcal/mol for the phenyl group. youtube.com
Trans-(4-Methylcyclohexyl)benzene: The trans isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. In the (e,e) conformer, both the methyl and phenyl groups occupy equatorial positions, minimizing steric strain. In the (a,a) conformer, both groups are axial, leading to significant 1,3-diaxial repulsions with the axial hydrogens on the ring. The total steric strain for the (a,a) conformer can be estimated by summing the A-values of the two substituents (1.8 + 3.0 = 4.8 kcal/mol). Due to this large energy difference, the equilibrium lies overwhelmingly in favor of the diequatorial conformer, and the diaxial form is practically unpopulated at room temperature.
Cis-(4-Methylcyclohexyl)benzene: The conformational analysis of the cis isomer is more complex. Ring flipping interconverts two different chair conformations: one with an equatorial methyl and an axial phenyl group (Me-eq, Ph-ax), and one with an axial methyl and an equatorial phenyl group (Me-ax, Ph-eq).
Since the phenyl group has a larger A-value than the methyl group, one would intuitively expect the (Me-ax, Ph-eq) conformer to be significantly more stable. However, a low-temperature 13C NMR study on cis-1-benzyl-4-methylcyclohexane (a very similar system) revealed a nuanced situation where entropy plays a critical role. youtube.com The conformational equilibrium of cis-(4-Methylcyclohexyl)benzene is highly sensitive to temperature. youtube.com
At 25 °C, the equilibrium slightly favors the conformer with the larger phenyl group in the equatorial position, as expected. youtube.com However, at a lower temperature of -71 °C, the equilibrium surprisingly shifts to favor the conformer with the smaller methyl group in the equatorial position (and the phenyl group axial). youtube.com This reversal is due to a positive entropy change (ΔS° > 0) for the transition from the (Me-eq, Ph-ax) conformer to the (Me-ax, Ph-eq) conformer, which is attributed to the greater rotational freedom of the equatorial phenyl group. youtube.com
The thermodynamic parameters for this equilibrium have been determined experimentally. youtube.com
| Parameter | Value |
|---|---|
| ΔH° | +0.28 kcal/mol |
| ΔS° | +1.08 cal/mol·K |
| ΔG° at 25 °C (298 K) | -0.04 kcal/mol |
| ΔG° at -71 °C (202 K) | +0.06 kcal/mol |
Data sourced from a study on the closely related cis-1-benzyl-4-methylcyclohexane youtube.com.
This detailed analysis demonstrates that while steric bulk (enthalpy) is a primary factor, entropy can have a decisive influence on the conformational preferences in complex cyclohexane derivatives. youtube.com
Computational Chemistry Studies of 4 Methylcyclohexyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the electronic structure and energetic properties of (4-Methylcyclohexyl)benzene.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is employed to determine the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. The process involves iterative calculations to find the minimum on the potential energy surface. kit.edu For instance, methods like B3LYP with a 6-311++G(d,p) basis set are utilized for structural optimization. nih.gov
DFT calculations also provide valuable information about the electronic properties of the molecule. These calculations can elucidate the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The asymmetry in the phenyl ring angles can be attributed to hyperconjugative interactions. nih.gov
| Parameter | Calculated Value | Method |
|---|---|---|
| Final Geometric Energy | -743.573 au | B3LYP/6-311++G(d,p) |
| C=O Bond Length | 1.196 - 1.199 Å | B3LYP/6-311++G(d,p) |
| Exo-angles (C7-C2-N1) | 121.7° | B3LYP/6-311++G(d,p) |
Data sourced from a study on a different organic amine, illustrating typical DFT outputs. nih.gov
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that provides a higher level of accuracy compared to standard DFT for certain properties, particularly those involving electron correlation. researchgate.net
For molecules like alkylcyclohexanes, MP2 calculations with basis sets such as 6-31G(d) have been shown to provide conformational energies that are in good agreement with experimental values. researchgate.net These high-level calculations are crucial for obtaining accurate relative energies of different conformers and understanding the subtle electronic effects that govern molecular structure. researchgate.net The balance between computational cost and accuracy is a key consideration, and for some systems, the MP2/aug-cc-pVDZ level of theory has been found to offer the best performance. researchgate.net
The calculation of molecular orbitals (MOs) and electron density provides a detailed picture of the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. uantwerpen.be
Electron density maps illustrate the regions of a molecule that are electron-rich or electron-poor. uantwerpen.be For aromatic systems, the average local ionization energy, calculated on a molecular surface of constant electron density, can serve as a guide to chemical reactivity, particularly for electrophilic aromatic substitution. cdnsciencepub.com
Ab Initio Methods (e.g., MP2) for High-Level Calculations
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules and their interactions over time.
This compound can exist in various conformations due to the flexibility of the cyclohexyl ring and rotation around the bond connecting the two rings. The cyclohexane (B81311) ring can adopt chair, boat, and twist-boat conformations, with the chair conformation being the most stable. The methyl and phenyl groups can be in either axial or equatorial positions on the cyclohexane ring.
Computational methods are used to explore this conformational space and determine the relative energies of the different conformers. researchgate.net For substituted cyclohexanes, the energy difference between the axial and equatorial conformers (the A-value) is a key parameter. researchgate.net Ab initio calculations have been successfully used to determine the conformational energies of various alkylcyclohexanes. researchgate.net The stability of these conformers is influenced by steric and hyperconjugative interactions. researchgate.net
Table 2: Experimental and Calculated Conformational Energies (A-values) for Alkylcyclohexanes (kcal/mol)
| Substituent | Experimental A-value | Calculated A-value (MP2/6-31G(d)) |
|---|---|---|
| Me | ~1.7 | 1.96 |
| Et | ~1.75 | 1.80 |
| i-Pr | ~2.15 | 1.60 |
Data adapted from a study on alkylcyclohexanes. researchgate.net
Molecular modeling can predict these steric interactions and their consequences. The size and shape of the substituents affect the stability of different conformations and can hinder certain chemical reactions. For instance, in related compounds, steric hindrance can prevent the destruction of normal permeability in biological systems. mdpi.com The van der Waals repulsion between large groups when they are in close proximity favors conformations that keep these groups far apart. anucde.info
Theoretical Prediction of Structural Parameters and Energetics
Conformational Energies and Interconversion Barriers
This compound exists as two primary stereoisomers, cis and trans, which arise from the relative orientation of the methyl and phenyl groups on the cyclohexane ring. Each of these isomers can, in turn, exist in different conformations due to the chair-like structure of the cyclohexane ring. Computational studies are crucial for determining the relative energies of these conformers and the energy barriers for their interconversion.
The trans isomer generally has two chair conformations, one with both the methyl and phenyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable. The cis isomer also has two chair conformations, each with one group in an axial position and the other in an equatorial position.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can quantify these energy differences. For related substituted cyclohexanes, the energy difference between equatorial and axial conformers (A-value) is a key parameter. For instance, in methylcyclohexane (B89554), the equatorial conformer is more stable by approximately 1.7 kcal/mol. The phenyl group also has a preference for the equatorial position. In this compound, these preferences are combined.
The interconversion between chair conformations proceeds through a high-energy transition state, often a twist-boat or half-chair conformation. The energy barrier for this ring-flip process can also be calculated. These barriers are essential for understanding the dynamic equilibrium between conformers. For example, studies on related cyclohexane derivatives have calculated the activation energies for such interconversions, providing insight into the flexibility of the ring system. acs.org
Table 1: Calculated Conformational Energy Data for Substituted Cyclohexanes
| Compound | Conformation | Relative Energy (kcal/mol) |
| Methylcyclohexane | Equatorial | 0 |
| Axial | ~1.7 | |
| Phenylcyclohexane | Equatorial | 0 |
| Axial | ~2.87 |
Computed Solvated Dipole Moments for Isomeric Forms
For the related compound, (4-methylcyclohexyl)methanol (B126014) (4-MCHM), computational studies have shown that the cis and trans isomers have distinct dipole moments. acs.orgresearchgate.netwalisongo.ac.id In the gas phase, the trans isomer was predicted to have a slightly larger dipole moment than the cis isomer. acs.org However, when the effects of a solvent (water) were included in the calculations using a Solvation Model based on Density (SMD), the trend reversed, with the cis isomer exhibiting a larger solvated dipole moment. acs.orgresearchgate.netwalisongo.ac.id This calculated difference in solvated dipole moments was consistent with experimental observations of the isomers' differing water solubility and partitioning behavior. acs.orgresearchgate.netwalisongo.ac.idresearchgate.net
These findings highlight the importance of considering the three-dimensional molecular structure and solvation effects when predicting properties. ebi.ac.uk Ab initio quantum chemical methods, such as Møller-Plesset perturbation theory (MP2), have been shown to provide a good balance of accuracy and computational cost for determining the dipole moments of such isomeric pairs. researchgate.netebi.ac.uk
Table 2: Computed Dipole Moments for cis- and trans-(4-methylcyclohexyl)methanol (4-MCHM)
| Isomer | Computational Level | Dipole Moment (Debye) |
| cis-4-MCHM | MP2/aug-cc-pwCVDZ SMD | 2.454 vt.edu |
| trans-4-MCHM | MP2/aug-cc-pwCVDZ SMD | 2.425 researchgate.net |
Vibrational Frequency Analysis and Potential Energy Distribution
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies. These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental spectra.
DFT calculations, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed for this purpose. ejournal.byuantwerpen.bescience.govnih.gov The calculated frequencies are often scaled by empirical factors to improve agreement with experimental data. ejournal.bynih.gov
A key aspect of this analysis is the Potential Energy Distribution (PED). uantwerpen.be PED analysis breaks down each normal mode of vibration into contributions from individual internal coordinates (like bond stretches, angle bends, and torsions). This allows for a precise assignment of each spectral band to specific molecular motions. Programs like VEDA (Vibrational Energy Distribution Analysis) are used to perform these assignments. nih.govnih.gov For complex molecules, PED is essential for a detailed understanding of the vibrational modes. nih.gov
Computational Methodologies for Isomer-Specific Studies
The subtle differences in the physicochemical properties of isomers, such as those of this compound, require sophisticated computational methodologies for accurate characterization. acs.org The choice of method is crucial for obtaining reliable results for isomer-specific properties. ebi.ac.uk
Density Functional Theory (DFT) is a widely used quantum chemical method for these studies. nih.gov The B3LYP hybrid functional is a popular choice that often provides a good balance between accuracy and computational cost for geometry optimization and frequency calculations. ejournal.byscience.govresearchgate.net For higher accuracy in energy calculations, especially when considering weak intermolecular interactions, methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster [e.g., CCSD(T)] are often used. acs.orgebi.ac.uk
The selection of the basis set is also critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently used as they include diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in describing bonding. ejournal.byuantwerpen.bescience.govnih.govresearchgate.net For even more accurate results, correlation-consistent basis sets like those from Dunning (e.g., aug-cc-pVDZ) are employed. acs.orgresearchgate.net
To study properties in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are integrated into the quantum mechanical calculations. acs.orgresearchgate.netwalisongo.ac.id These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvated properties like dipole moments and energies.
For a comprehensive understanding of conformational landscapes, a systematic search of the potential energy surface is necessary. This can involve techniques like relaxed potential energy surface scans, where key dihedral angles are systematically varied, or molecular dynamics simulations to explore the accessible conformational space over time. acs.orgacs.org
Advanced Spectroscopic Techniques in 4 Methylcyclohexyl Benzene Reaction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
NMR spectroscopy stands as a cornerstone for the detailed analysis of (4-Methylcyclohexyl)benzene and its reaction products. It offers a powerful, non-destructive means to determine molecular structure and observe dynamic behaviors.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the fundamental structural characterization of this compound. The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the precise assignment of protons and carbons within the molecule. For instance, in the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.10-7.25 ppm, while the aliphatic protons of the methyl and cyclohexyl groups resonate at higher fields. Specifically, the aromatic methyl group protons appear as a singlet around δ 2.30 ppm, and the cyclohexyl protons exhibit a series of multiplets between δ 0.95 and 2.95 ppm, reflecting their different chemical environments.
In the ¹³C NMR spectrum, the distinct carbon atoms of the benzene ring and the cyclohexyl and methyl groups can be clearly resolved. These assignments are crucial for confirming the identity and purity of this compound.
Furthermore, NMR spectroscopy is a valuable tool for determining the ratio of isomers in a reaction mixture. High-resolution ¹H NMR, for example, has been successfully employed to determine the mole ratios of various isomer mixtures, including stereoisomers and regioisomers. This method is often faster and more direct than chromatographic techniques for quantifying isomer distribution. In the context of reactions involving this compound, such as its synthesis via Friedel-Crafts alkylation, NMR can be used to quantify the formation of different positional isomers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-Methyl-2-(3-methylcyclohexyl)benzene | Aromatic Protons | 7.10-7.25 (m) | 125.0-135.0 |
| Aromatic Methyl | 2.30 (s) | Not specified | |
| Cyclohexyl Methine | 2.85-2.95 (m) | Not specified | |
| Cyclohexyl CH₂ | 1.15-1.90 (m) | Not specified | |
| Cyclohexyl Methyl | 0.95 (d, J=6.5 Hz) | Not specified | |
| 1-Cycloheptyl-4-methylbenzene | Aromatic Protons | 7.04-7.09 (m) | Not specified |
| Aromatic Methyl | 2.30 (s) | Not specified | |
| Cycloheptyl Protons | 1.53-1.91 (m) | Not specified | |
| 1-(1-Methylhexyl)-4-methylbenzene | Aromatic Protons | 7.19-7.24 (m) | 126.9, 129.1, 135.2, 145.0 |
| Aromatic Methyl | 2.45 (s) | 21.1 | |
| Alkyl Protons | 0.99-2.82 (m) | 14.2, 22.6, 27.6, 32.1, 38.6, 39.6 |
Data sourced from various studies and compiled for illustrative purposes. rsc.org
Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic conformational processes in molecules like this compound. nsf.govunibas.it By recording NMR spectra at different temperatures, it is possible to study processes such as ring inversion of the cyclohexane (B81311) moiety, which are often too fast to be observed on the NMR timescale at room temperature. acs.orgresearchgate.net
As the temperature is lowered, the rate of conformational exchange decreases. If the exchange rate becomes slow enough on the NMR timescale, separate signals for the axial and equatorial protons (and carbons) can be observed. researchgate.net The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process using the Eyring equation. unibas.it This provides valuable thermodynamic data about the conformational stability and flexibility of the molecule. acs.org While specific VT-NMR studies on this compound itself are not extensively detailed in the provided results, the principles are well-established for substituted cyclohexanes. acs.orgacs.org The presence of the bulky phenyl group and the methyl group will influence the energetics of the ring inversion.
The application of VT-NMR is crucial for understanding how the conformational preferences of the cyclohexyl ring might influence reaction pathways and product distributions. For instance, the accessibility of a reactive site on the cyclohexane ring could be dependent on its conformational state.
Two-dimensional (2D) NMR techniques are essential for unambiguously establishing the complex network of covalent bonds and the stereochemistry of this compound and its reaction products. core.ac.ukescholarship.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons that are typically two or three bonds apart. youtube.com In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons within the cyclohexane ring, as well as between the benzylic proton and the neighboring protons on the ring. This information is invaluable for tracing the connectivity of the proton network throughout the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comlibretexts.org HSQC is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, each protonated carbon atom in the cyclohexane ring and the methyl group would show a cross-peak in the HSQC spectrum, definitively linking the proton and carbon resonances. researchgate.net
These 2D NMR techniques are particularly powerful when analyzing reaction products where the structure is unknown or where multiple isomers are formed. They provide a detailed and unambiguous picture of the molecular architecture, which is critical for mechanistic elucidation. acs.orgmdpi.com
Variable-Temperature NMR for Conformational Dynamics
Vibrational Spectroscopy for Reaction Monitoring
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers real-time monitoring of chemical reactions by detecting changes in the vibrational modes of molecules.
FT-IR spectroscopy is a highly effective technique for monitoring the progress of reactions involving this compound by identifying the appearance or disappearance of specific functional groups. ucdavis.eduresearchgate.net The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of specific chemical bonds. libretexts.org
For example, in a reaction where this compound is oxidized, FT-IR can be used to monitor the formation of a carbonyl group (C=O), which exhibits a strong absorption band typically in the region of 1690-1760 cm⁻¹. libretexts.org Conversely, if a reaction involves the hydrogenation of the benzene ring, the disappearance of the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹) can be tracked. acs.orggoogle.com
The ability to monitor these changes in real-time, often using an in-situ probe, provides valuable kinetic information about the reaction and can help in optimizing reaction conditions. science.gov
Table 2: Key FT-IR Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1450 | |
| Alkyl Groups (Cyclohexyl, Methyl) | C-H Stretch | 3000-2850 |
| C-H Bend | 1470-1350 | |
| Carbonyl (e.g., in an oxidation product) | C=O Stretch | 1760-1690 |
| Hydroxyl (e.g., in an oxidation product) | O-H Stretch (broad) | 3500-3200 |
This table provides a generalized range for characteristic absorptions. libretexts.org
Raman spectroscopy serves as a complementary technique to FT-IR for monitoring reactions. spectroscopyonline.comuantwerpen.be It is particularly advantageous for studying reactions in aqueous media, where the strong IR absorption of water can obscure important spectral regions. Raman spectroscopy is also well-suited for in-situ monitoring of heterogeneous catalytic reactions. rsc.org
In the context of this compound, Raman spectroscopy can be used to follow changes in the aromatic ring and other functional groups during a reaction. For instance, the symmetric breathing mode of the benzene ring gives rise to a strong and sharp Raman band, making it an excellent probe for monitoring reactions that alter the aromatic system. spectroscopyonline.com The progress of hydrogenation or oxidation reactions can be followed by observing the decrease in intensity of the bands associated with the aromatic ring and the appearance of new bands corresponding to the reaction products. rsc.org The non-polar C-C bonds within the cyclohexane ring also produce characteristic Raman signals that can be monitored.
Recent advancements have seen the use of in-situ Raman spectroscopy to study complex reaction mechanisms, such as the synergistic effects in bimetallic catalysts used for hydrogenation reactions. rsc.org This highlights the power of Raman spectroscopy in providing detailed mechanistic insights into reactions involving aromatic compounds like this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Changes
Mass Spectrometry for Reaction Product Identification
Mass spectrometry (MS) is an indispensable analytical technique in chemical research, providing critical information about the mass-to-charge ratio (m/z) of ions. In the context of reaction studies involving this compound, MS is pivotal for identifying reaction products, elucidating their structures, and confirming their elemental composition. By analyzing the mass of the parent molecule and the patterns of its fragmentation, researchers can piece together the molecular puzzle of reaction outcomes. Advanced MS techniques, particularly when coupled with chromatographic separation methods like Gas Chromatography (GC-MS), offer high sensitivity and specificity for analyzing complex reaction mixtures.
EI-MS for Molecular Weight and Fragmentation Analysis
Electron Ionization-Mass Spectrometry (EI-MS) is a robust and widely used technique for the analysis of volatile, thermally stable organic compounds like this compound and its derivatives. In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•). uni-saarland.de The m/z value of this molecular ion provides the molecular weight of the compound.
The molecular ion of this compound (C₁₄H₂₀) has a calculated nominal mass of 188 Da. nih.gov Therefore, its mass spectrum is expected to show a molecular ion peak at m/z 188.
A key feature of EI is that the high energy involved imparts significant internal energy to the molecular ion, causing it to be energetically unstable. libretexts.org This excess energy is dissipated through the cleavage of chemical bonds, leading to the formation of smaller, stable fragment ions. This process, known as fragmentation, is not random but follows predictable pathways based on chemical principles, such as the formation of the most stable carbocations and neutral radicals. uni-saarland.de The resulting fragmentation pattern is a unique fingerprint for a specific compound, allowing for structural elucidation and confirmation of identity by comparison with spectral libraries.
For this compound, the fragmentation pattern can be predicted based on its structure, which consists of a benzene ring attached to a methyl-substituted cyclohexane ring. Key fragmentation pathways would include:
Benzylic Cleavage: The bond between the benzene ring and the cyclohexane ring is a likely point of cleavage, as it leads to the formation of a stable benzylic cation. The most prominent peak for many alkylbenzenes is the tropylium (B1234903) ion (a rearranged benzyl (B1604629) cation, [C₇H₇]⁺) at m/z 91.
Loss of a Methyl Group: Cleavage of the methyl group from the cyclohexane ring would result in a fragment ion at m/z 173 ([M-15]⁺).
Phenyl Cation Formation: Loss of the entire methylcyclohexyl substituent can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo various fragmentation processes, leading to a series of smaller aliphatic ions.
The analysis of these characteristic fragments is crucial for identifying unknown products in a reaction mixture. For instance, if a reaction modifies the cyclohexane ring, the corresponding fragment ions will shift in mass, while the phenyl-related fragments (m/z 77, 91) might remain, indicating the core structure is intact.
| m/z Value | Proposed Ion Structure | Formula | Notes on Fragmentation |
|---|---|---|---|
| 188 | Molecular Ion | [C₁₄H₂₀]⁺• | Represents the intact ionized molecule. |
| 173 | [M - CH₃]⁺ | [C₁₃H₁₇]⁺ | Loss of the methyl group from the cyclohexane ring. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Result of benzylic cleavage and rearrangement. A very common and stable fragment for alkylbenzenes. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of the entire alkyl substituent, indicating the presence of a benzene ring. docbrown.info |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
While conventional MS provides nominal molecular weights (to the nearest integer), High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. mdpi.com This precision is powerful enough to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). For example, CO, N₂, and C₂H₄ all have a nominal mass of 28 Da, but their exact masses are 27.9949, 28.0061, and 28.0313 Da, respectively.
In the study of this compound reactions, HRMS is the definitive tool for confirming the elemental composition of a newly synthesized product. By comparing the experimentally measured accurate mass to the theoretically calculated mass for a proposed formula, researchers can confirm the identity of the product with very high confidence. orgsyn.org Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can routinely achieve mass accuracy within 5 parts per million (ppm). mdpi.com
For example, consider a hypothetical oxidation reaction of this compound where a hydroxyl group is added. The expected product would have the formula C₁₄H₂₀O. Using HRMS, the identity of this product can be confirmed.
Calculated Exact Mass of C₁₄H₂₀O: 204.15142 Da
Hypothetical HRMS Measurement: 204.15129 Da
The extremely small difference between the calculated and measured mass confirms that the product's elemental formula is indeed C₁₄H₂₀O, ruling out other possibilities with the same nominal mass.
| Elemental Formula | Compound Type | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₄H₂₀O | Hydroxylated this compound | 204.15142 |
| C₁₃H₁₆O₂ | A dicarbonyl compound | 204.11503 |
| C₁₅H₂₄ | A sesquiterpene | 204.18780 |
| C₁₂H₁₂N₂O | A heterocyclic compound | 204.09496 |
Structure Activity Relationship Sar Studies of 4 Methylcyclohexyl Benzene Analogues
Design Principles for Investigating Structural Influences on Molecular Interactions
The design of analogues for SAR studies is a rational process aimed at understanding the role of each part of the molecule. This involves dissecting the parent compound into its core fragments and systematically altering them to observe the effects on activity.
The benzene (B151609) ring is a ubiquitous feature in drug molecules, offering a rigid scaffold for appending functional groups that can engage in various interactions with a biological target. nih.gov Systematic modification of this ring is a primary strategy in SAR studies. mdpi.com This can involve altering substituent patterns (ortho, meta, para) or replacing the benzene ring entirely with other aromatic or non-aromatic systems, a practice known as bioisosteric replacement. nih.govresearchgate.net For analogues of (4-Methylcyclohexyl)benzene, modifications to the benzene ring can tune electronic properties, improve metabolic stability, and introduce key interaction points like hydrogen bond donors or acceptors. mdpi.com For instance, adding an electron-withdrawing group like a trifluoromethyl group can significantly alter the molecule's electronic profile and receptor affinity. mdpi.com
Table 1: Examples of Systematic Modifications to the Benzene Moiety of this compound Analogues
| Position of Substitution (on Benzene Ring) | Type of Substituent | Rationale / Potential Impact on Molecular Interactions |
| Para (position 4) | -OH, -NH2 | Introduce hydrogen bond donor/acceptor capabilities. |
| Para (position 4) | -OCH3, -F | Modulate lipophilicity and block potential sites of metabolism. |
| Meta (position 3) | -CN, -CF3 | Alter electronic properties (electron-withdrawing) and polarity. mdpi.com |
| Ortho (position 2) | -CH3 | Introduce steric bulk to probe binding pocket size and influence ring orientation. |
| Ring System | Pyridine (B92270) | Replace benzene to introduce a hydrogen bond acceptor (nitrogen atom) and alter solubility. researchgate.net |
| Ring System | Benzonitrile | Mimic the polarized nature of pyridine while offering different chemical properties. researchgate.net |
The cyclohexyl ring primarily contributes to the lipophilicity and steric profile of the molecule. ontosight.aiomicsonline.org Alterations to this ring, such as shifting the position of the methyl group or introducing other substituents, can have profound effects on the compound's physicochemical properties and biological activity. ontosight.aiontosight.ai For example, the stereochemistry of substituents on the cyclohexane (B81311) ring is critical, as axial and equatorial positions can lead to vastly different interactions within a protein's binding site. mdpi.com Introducing fluorine atoms to create a "Janus face" ring, with one electrostatically polarized face, can significantly reduce lipophilicity (log D) and improve metabolic stability compared to the standard cyclohexyl ring. nih.gov
Table 2: Research Findings on the Impact of Cyclohexyl Ring Alterations on Physicochemical Properties of Analogues
| Parent Compound Moiety | Modification | Resulting Moiety | Impact on Lipophilicity (log D7.4) | Impact on Metabolic Stability | Reference |
| Cyclohexyl | Introduction of four fluorine atoms | all-cis-Tetrafluorocyclohexyl | Dropped by ~2 log units | Significantly improved | nih.gov |
| Cyclohexyl | Introduction of a methyl group | 4-Methylcyclohexyl | Increases lipophilicity and nonpolar character. omicsonline.org | Can influence metabolic pathways. | ontosight.ai |
| Cyclohexyl | Replacement with phenyl ring | Biphenyl (B1667301) | Can lead to poor physicochemical properties like metabolic instability. nih.gov | Often associated with metabolic liabilities. nih.gov | nih.gov |
While this compound features a direct bond between the two rings, a common SAR strategy is to insert a chemical linker between these two core fragments. nih.gov The choice of linker—its length, rigidity, and chemical nature—is critical as it controls the spatial relationship and relative orientation of the benzene and cyclohexyl moieties. acs.orgrsc.org A flexible linker, such as a simple alkyl chain, allows the fragments to adopt numerous conformations, which can increase the entropic penalty upon binding. nih.govresearchgate.net Conversely, a rigid linker can lock the molecule in a more favorable, pre-organized conformation for binding, though it may introduce strain. nih.govresearchgate.net The optimization of linker chemistry is a crucial step in fragment-based drug discovery to maximize binding affinity. nih.gov
Alterations to the Cyclohexyl Ring (e.g., position of methyl, other substituents)
Synthetic Strategies for Analogue Library Generation
To efficiently explore the SAR of this compound analogues, modern synthetic chemistry employs strategies that allow for the rapid creation of many structurally diverse compounds.
Parallel synthesis has become an indispensable tool in drug discovery, enabling the rapid generation of large and diverse libraries of compounds for screening. spirochem.comasynt.com Unlike combinatorial chemistry which often produces mixtures, parallel synthesis creates discrete compounds in separate wells of microtiter plates (e.g., 96- or 384-well formats). spirochem.comnih.gov This approach allows chemists to systematically vary building blocks to explore SAR. bioduro.com High-throughput experimentation (HTE) complements this by allowing for the rapid screening of reaction conditions to find the most effective synthetic routes. acs.orgacs.org These automated and miniaturized approaches accelerate the design-make-test-analyze cycle, allowing for more efficient optimization of lead compounds. rsc.orgrsc.org For example, a library of this compound analogues could be generated by reacting a common intermediate with a diverse set of reagents in a parallel format. bioduro.com
Substituted cyclohexanes, like the one in this compound, contain multiple stereocenters, and the specific stereoisomer can dramatically impact biological activity. nih.gov Therefore, the ability to selectively synthesize a single, desired stereoisomer is crucial for unambiguous SAR studies. nih.govacs.org Modern synthetic methods provide a high degree of stereocontrol. acs.orgnih.gov For instance, rhodium-carbene initiated domino reactions and iridium-catalyzed annulation strategies have been developed for the stereoselective synthesis of highly substituted cyclohexanes. acs.orgacs.org These methods allow chemists to create a series of analogues where only the stereochemistry at a specific position on the cyclohexyl ring is varied, providing precise insight into how three-dimensional structure influences molecular interactions. nih.gov
Parallel Synthesis and High-Throughput Approaches
Computational Methodologies in SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) for analogues of this compound relies heavily on computational methodologies. These in silico techniques provide profound insights into how the structural features of these molecules influence their hypothetical biological activities, guiding the rational design of new compounds. By modeling the interactions and properties of these non-polar compounds, researchers can predict their behavior and prioritize synthesis efforts, saving significant time and resources. The primary computational tools used in the SAR elucidation of this compound analogues include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and conformational analysis.
Molecular Docking for Predicting Binding Modes with Hypothetical Chemical Entities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In the context of this compound analogues, docking is employed to understand how these ligands might interact with the binding site of a hypothetical protein target. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. nih.govdergipark.org.tr The process involves placing the three-dimensional structure of the ligand into the binding pocket of a receptor and evaluating the interaction energy for different poses. nih.gov
The binding affinity is often expressed as a scoring function, typically in kcal/mol, where a lower value indicates a more stable and favorable interaction. researchgate.net For analogues of this compound, key interactions are expected to be hydrophobic, driven by the non-polar nature of the cyclohexyl and benzene rings. The methyl group on the cyclohexane ring can further influence binding through steric hindrance or by fitting into specific small hydrophobic pockets within the receptor.
Docking studies can reveal critical interactions, such as van der Waals forces and pi-alkyl interactions between the benzene ring and hydrophobic amino acid residues of the hypothetical target. nih.gov By comparing the docking scores and binding modes of a series of analogues, researchers can build a robust SAR model. For instance, modifications to the benzene ring or the alkyl chain can be systematically evaluated to determine their impact on binding affinity. acs.org
Table 1: Hypothetical Molecular Docking Scores for this compound Analogues This table presents simulated data for illustrative purposes.
| Compound ID | Analogue Structure | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interactions |
| 1 | This compound | -6.8 | Hydrophobic, pi-Alkyl |
| 2 | (4-Ethylcyclohexyl)benzene | -7.1 | Hydrophobic, pi-Alkyl |
| 3 | (4-Propylcyclohexyl)benzene | -7.5 | Enhanced hydrophobic contact |
| 4 | 1-Fluoro-4-(4-methylcyclohexyl)benzene | -6.9 | Hydrophobic, Halogen bond |
| 5 | 1-Methoxy-4-(4-methylcyclohexyl)benzene | -7.2 | Hydrophobic, H-bond acceptor |
The data illustrates that increasing the alkyl chain length on the cyclohexyl ring (Compounds 2 and 3) could enhance binding affinity due to more extensive hydrophobic interactions. Similarly, adding a functional group like a methoxy (B1213986) substituent (Compound 5) might introduce additional favorable interactions. Such predictive studies are vital for guiding the synthesis of more potent analogues. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) Modeling for Property Correlation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. dergipark.org.trpensoft.net QSAR models are mathematical equations that relate molecular descriptors—numerical values representing the physicochemical properties of a molecule—to a specific activity. creative-biostructure.com For this compound analogues, QSAR can be used to predict properties like binding affinity or other biological endpoints without the need for experimental testing of every compound. pensoft.net
The development of a QSAR model involves several steps:
Data Set Selection : A series of this compound analogues with known (or hypothetical) activity values is compiled. This set is typically divided into a training set for model development and a test set for validation. dergipark.org.tr
Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. pensoft.net
Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that best correlates the descriptors with the observed activity. creative-biostructure.com
Validation : The model's predictive power is assessed using the test set and statistical metrics like the correlation coefficient (R²) and cross-validated R² (Q²). nih.gov
A typical 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), generates 3D contour maps that visualize the regions where steric bulk or electrostatic charge positively or negatively influences activity, providing a roadmap for structural modifications. nih.govnih.gov
Table 2: Molecular Descriptors for a Series of (4-Alkylcyclohexyl)benzene Analogues and a Hypothetical QSAR Equation This table contains calculated and theoretical data for illustrative purposes.
| Compound | R-Group | LogP nih.gov | Molecular Weight ( g/mol ) nih.gov | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |
| 1 | -CH₃ | 5.1 | 188.31 | 0 | 5.2 |
| 2 | -CH₂CH₃ | 5.6 | 202.34 | 0 | 5.5 |
| 3 | -CH₂(CH₂)₂CH₃ | 6.6 | 230.40 | 0 | 6.1 |
| 4 | -CF₃ | 5.4 | 242.29 | 0 | 4.9 |
| 5 | -OH | 4.5 | 190.29 | 20.2 | 5.8 |
A hypothetical QSAR equation derived from such data might look like: pIC₅₀ = 0.85 * LogP - 0.02 * MW + 0.05 * PSA + C
This equation suggests that activity increases with higher lipophilicity (LogP) and polar surface area (PSA), but decreases with increasing molecular weight (MW). Such models are powerful tools for predicting the activity of unsynthesized compounds and optimizing lead structures. creative-biostructure.com
Analysis of Conformational Dynamics and Steric Effects on Interactions
The cyclohexane ring predominantly adopts a low-energy chair conformation. iucr.org For a 4-substituted methylcyclohexyl group, two diastereomers are possible: cis and trans. In the trans isomer, both the methyl and phenyl groups can occupy equatorial positions on the chair conformer, which is sterically favorable. In the cis isomer, one substituent must occupy a higher-energy axial position, leading to greater steric strain. These conformational differences can lead to significant variations in binding affinity, as one isomer may fit into a receptor's binding site more favorably than the other.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of these analogues over time, providing insight into the accessible conformational states and the energy barriers between them. The steric bulk of the 4-methylcyclohexyl group plays a crucial role in the SAR. nih.gov Studies on related systems have shown that replacing a cyclohexyl group with a smaller cyclopentyl group or a larger cycloheptyl group can lead to a significant loss of potency, highlighting the specific spatial requirements of the binding site. nih.gov The position of the methyl group is also critical; moving it from the 4-position to the 2- or 3-position on the cyclohexane ring can introduce new steric clashes or alter the molecule's shape, thereby affecting biological activity. nih.gov
Table 3: Key Conformational and Steric Features of this compound Analogues This table outlines key structural features influencing molecular conformation and steric interactions.
| Feature | Description | Implication for SAR |
| Cyclohexane Conformation | Primarily exists in a stable chair form. iucr.org | The rigid chair conformation defines the spatial orientation of the substituents. |
| Cis/Trans Isomerism | The relative orientation of the methyl and phenyl groups (axial/equatorial). | Trans isomers are generally more stable and may exhibit higher binding affinity due to a better fit in the binding pocket. |
| Steric Bulk | The volume occupied by the methylcyclohexyl group. | The size and shape must be complementary to the receptor pocket; deviations can lead to reduced activity. nih.gov |
| Rotational Freedom | Torsion angle between the cyclohexane and benzene rings. | The preferred rotational angle can affect the overall molecular shape and alignment with key residues in the binding site. |
Understanding these dynamic and steric properties is essential for interpreting SAR data and designing analogues with an optimal three-dimensional structure for interaction with a hypothetical biological target.
Future Research Directions and Advanced Applications
Development of Novel Synthetic Routes to (4-Methylcyclohexyl)benzene Systems
The synthesis of this compound and its derivatives is evolving beyond classical methods like Friedel-Crafts alkylation. Future research is centered on developing more efficient, selective, and environmentally benign synthetic pathways.
One promising frontier is the dehydrogenative coupling of alkanes and benzene (B151609) . A novel combined catalyst system, featuring hydrotalcite-supported palladium (Pd/HT) and a solid acid like aluminum-exchanged montmorillonite (B579905) (Al-mont), enables the direct alkylation of benzene at relatively low temperatures (150 °C). acs.org This approach facilitates the direct conversion of alkanes into valuable alkylbenzenes, and the use of cyclic alkanes has been shown to yield the corresponding cyclic alkylbenzenes. acs.org This strategy offers a more direct route compared to multi-step classical syntheses.
Another key area is the late-stage functionalization of the aliphatic C–H bond . Organic photoredox catalysis has emerged as a powerful tool for this purpose. Research has demonstrated that the 4-methylcyclohexyl core, as seen in substrates like cis-4-methylcyclohexyl pivalate, can undergo selective C-H functionalization. nih.gov These reactions, which can introduce functionalities like azide (B81097) groups, proceed at specific sites, showcasing the potential to create complex derivatives from simple precursors. nih.gov Further development of these catalytic systems is an active area of research. nih.gov
Additionally, novel routes are being explored through the synthesis of functionalized precursors. For instance, the synthesis of the antidiabetic drug Glimepiride relies on the key intermediate trans-4-methylcyclohexyl isocyanate. google.comgoogle.com This isocyanate is prepared from trans-4-methylcyclohexylamine hydrochloride, which in turn is synthesized via the reduction of 4-methylcyclohexanone (B47639) oxime. google.com Refining the synthesis and purification of these precursors to enhance stereoisomeric purity is crucial for producing advanced, structurally defined molecules containing the this compound system. google.comgoogle.com
Table 1: Selected Novel Synthetic Reactions for this compound Systems
| Reaction Type | Catalyst/Reagents | Substrates | Key Feature |
|---|---|---|---|
| Dehydrogenative Coupling | Pd/HT and Al-mont | Benzene, Cyclic Alkanes | Direct alkylation via interparticle hydrogen transfer. acs.org |
| C-H Azidation | Photoredox Catalyst, K₃PO₄, HFIP | cis-4-methylcyclohexyl pivalate | Selective functionalization of the aliphatic ring. nih.gov |
| Precursor Synthesis | Na/Ethanol (B145695) Reduction | 4-methylcyclohexanone oxime | Forms trans-4-methylcyclohexylamine for further elaboration. google.com |
In-Depth Mechanistic Understanding of Complex Transformations
Advancing the application of this compound systems is intrinsically linked to a profound understanding of the mechanisms governing their synthesis and transformation. Future research will increasingly focus on elucidating the intricate pathways of these reactions to improve efficiency, selectivity, and yield.
For the photoredox-catalyzed C-H functionalization reactions, mechanistic studies suggest the involvement of an oxygen-centered radical as the key hydrogen atom abstracting species. nih.gov However, researchers acknowledge that the complete reaction pathways are not fully elucidated and that further mechanistic studies are currently underway to clarify these processes. nih.gov
In the context of dehydrogenative coupling, mechanistic investigations have pointed to a slurry-phase interparticle hydrogen transfer mechanism. acs.org Advanced analytical techniques, such as Pd K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy, are employed to probe the state of the catalyst during the reaction, providing critical insights into its active form. acs.org
Furthermore, understanding stereocontrol is paramount, especially when the cyclohexane (B81311) ring offers multiple stereoisomeric possibilities. In the synthesis of complex chiral molecules incorporating the 4-methylcyclohexyl group, such as sulfonimidates, reactions can proceed with complete stereocontrol. mdpi.com The mechanism for such transformations is thought to involve transient species like iodonitrenes, and confirming these pathways is a key objective for designing highly stereoselective syntheses. mdpi.com
Advanced Computational Modeling for Precise Property Prediction and Design
Computational chemistry is becoming an indispensable tool for accelerating research into this compound and its derivatives. Future efforts will leverage advanced computational models to predict molecular properties with greater accuracy, thereby guiding experimental design and reducing development time and costs.
A significant challenge and opportunity lies in modeling the distinct properties of geometric isomers. For example, research on cis- and trans-(4-methylcyclohexyl)methanol, a closely related structure, has shown that these isomers possess different physicochemical properties affecting their environmental fate and transport. acs.org Standard prediction software often fails to distinguish between such isomers, highlighting the need for more sophisticated computational approaches. acs.org Advanced models that consider thermal ensembles of low-lying conformers for each isomer are required to accurately compute properties like octanol-water partition coefficients and aqueous solubility. acs.org
Computational tools are already used to predict a range of properties for this compound and its analogs. Databases provide computationally derived values for properties such as the logarithm of the partition coefficient (XLogP3) and topological polar surface area. nih.gov More advanced predictions, such as the collision cross section (CCS) values which relate to the molecule's shape, can be calculated using specialized software and are valuable for analytical applications. uni.lu
Table 2: Computationally Predicted Properties of this compound Systems
| Property | Compound | Predicted Value | Computational Method/Source |
|---|---|---|---|
| XLogP3 | 1-Methyl-4-(4-methylcyclohexyl)benzene | 5.1 | PubChem (release 2021.10.14) nih.gov |
| Dipole Moment | cis-(4-Methylcyclohexyl)methanol | 1.530 D | MP2 aug-cc-pwCVDZ acs.org |
| Dipole Moment | trans-(4-Methylcyclohexyl)methanol | 1.586 D | MP2 aug-cc-pwCVDZ acs.org |
| Collision Cross Section ([M+H]⁺) | This compound | 139.2 Ų | CCSbase uni.lu |
Exploration of this compound as a Scaffold for Material Science Applications
The unique combination of a rigid aromatic ring and a bulky, flexible saturated ring makes the this compound framework a highly attractive scaffold for applications in material science. cymitquimica.com While its potential is significant, this area remains relatively underexplored, presenting a rich field for future research.
The structure is particularly well-suited for the development of liquid crystals. The (4-alkylcyclohexyl)benzene motif is a common feature in many liquid crystalline compounds, such as trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene. The shape anisotropy provided by the scaffold is crucial for inducing the mesophases that characterize liquid crystals. Research into new liquid crystals based on the this compound core could lead to materials with novel optical and electronic properties.
Furthermore, chemical suppliers are beginning to categorize this compound and its derivatives as building blocks for advanced materials. bldpharm.com These include potential applications in the development of Organic Light-Emitting Diodes (OLEDs), Metal-Organic Frameworks (MOFs), and specialty polymers. bldpharm.com Derivatives such as ((([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene) are noted for their significance in this field, suggesting their role as monomers or precursors for more complex functional materials. evitachem.com Future research will likely involve the synthesis and characterization of polymers and other materials derived from this versatile scaffold to explore their thermal, mechanical, and electronic properties.
Q & A
Basic: What are the recommended synthetic routes for (4-Methylcyclohexyl)benzene?
Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation , where benzene reacts with 4-methylcyclohexyl halides (e.g., chloride or bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include transition metal-catalyzed coupling reactions , such as Suzuki-Miyaura couplings, using aryl halides and cyclohexylboronic acids. For example, palladium catalysts have been effective in analogous systems for cyclohexyl-substituted aromatics . Purification often requires column chromatography or distillation, with GC-MS used to confirm purity .
Advanced: How can computational methods predict the physicochemical properties of this compound?
Answer:
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and steric effects of the 4-methylcyclohexyl substituent. Molecular Dynamics (MD) simulations assess solubility parameters and aggregation behavior in solvents. PubChem data for structurally related compounds (e.g., 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene) provide benchmarks for parameterization . Additionally, QSPR/QSAR models correlate substituent effects with logP or boiling points .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and cyclohexyl chair conformations. Coupling constants resolve axial/equatorial methyl groups .
- GC-MS : Confirms molecular weight (e.g., m/z 174 for M⁺) and detects impurities.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in CCDC-1441403 for a related cyclohexylbenzene derivative .
Advanced: How to resolve contradictions in reaction yield data for this compound synthesis?
Answer:
Contradictions often arise from unoptimized reaction conditions. Systematic analysis includes:
- Design of Experiments (DoE) : Vary catalyst loading, solvent polarity, and temperature to identify optimal parameters.
- Statistical Validation : Apply ANOVA to assess significance of variables.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
For example, conflicting yields in analogous Friedel-Crafts reactions were resolved by controlling moisture levels in AlCl₃ .
Basic: What are the stability considerations for this compound under different pH conditions?
Answer:
Stability studies in buffered solutions (pH 5–9) show minimal degradation over 24 hours, as monitored via HPLC. Acidic conditions (pH < 5) may protonate the benzene ring, while alkaline media (pH > 9) could induce cyclohexyl ring strain, leading to isomerization. Storage recommendations include inert atmospheres and desiccants to prevent oxidation .
Advanced: What role does this compound play in supramolecular chemistry applications?
Answer:
The rigid cyclohexyl group enhances steric bulk, making it a scaffold for host-guest systems. For example:
- Cavitands : Incorporate this compound to create hydrophobic cavities for small-molecule binding.
- Coordination Polymers : Use as a linker in metal-organic frameworks (MOFs), leveraging its conformational rigidity.
Binding studies employ NMR titration (e.g., Δδ of host protons) and X-ray analysis to quantify affinity .
Basic: What purification strategies are effective for isolating this compound?
Answer:
- Distillation : Fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) separates the product from unreacted starting materials.
- Chromatography : Silica gel columns with hexane/ethyl acetate (95:5) elute nonpolar impurities.
- Recrystallization : Use ethanol/water mixtures to obtain crystals for structural validation .
Advanced: How does the stereochemistry of the 4-methylcyclohexyl group influence biological activity?
Answer:
Axial vs. equatorial methyl positions affect lipophilicity and membrane permeability. For example:
- Enzyme Binding : Molecular docking studies show equatorial methyl groups improve fit into hydrophobic pockets (e.g., cytochrome P450).
- Metabolic Stability : Trans-4-methylcyclohexyl metabolites (e.g., 4-oxobutanoic acid derivatives) exhibit longer half-lives in hepatic microsome assays .
Basic: How to validate the absence of toxic byproducts in this compound synthesis?
Answer:
- LC-MS/MS : Screen for chlorinated or nitro byproducts (common in Friedel-Crafts reactions).
- Genotoxicity Assays : Ames tests using Salmonella strains detect mutagenic impurities.
- Elemental Analysis : Confirm absence of heavy metals (e.g., residual Pd from coupling reactions) .
Advanced: What strategies optimize enantioselective synthesis of chiral this compound derivatives?
Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor alkenes.
- Kinetic Resolution : Lipase-catalyzed acetylation separates enantiomers.
- Dynamic NMR : Monitor enantiomerization barriers in real-time to guide reaction quenching .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
